molecular formula C18H17FN2O3 B430232 3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 355134-72-4

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B430232
CAS No.: 355134-72-4
M. Wt: 328.3g/mol
InChI Key: RTEBIUREGBSOSG-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C18H17FN2O3 It is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a 4-fluorobenzylamino group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Fluorobenzylamino Group: This step involves the reaction of the pyrrolidine-2,5-dione core with 4-fluorobenzylamine, often in the presence of a coupling agent to facilitate the formation of the amide bond.

    Attachment of the 4-Methoxyphenyl Group: This can be accomplished through a substitution reaction, where the pyrrolidine-2,5-dione core is reacted with a 4-methoxyphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of materials with specific properties or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-[(4-Bromobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-[(4-Methylbenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-15-8-6-14(7-9-15)21-17(22)10-16(18(21)23)20-11-12-2-4-13(19)5-3-12/h2-9,16,20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEBIUREGBSOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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